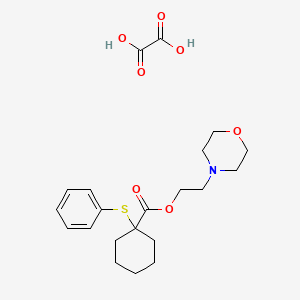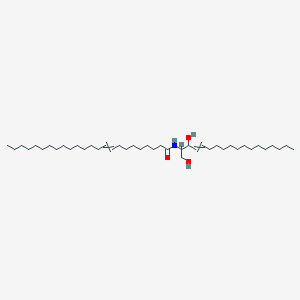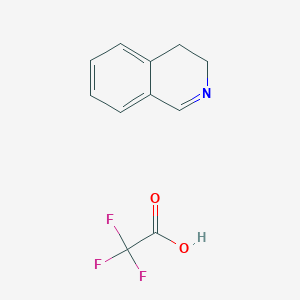
3,4-Dihydroisoquinoline;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroisoquinoline;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of 3,4-dihydroisoquinoline and 2,2,2-trifluoroacetic acid 3,4-Dihydroisoquinoline is a nitrogen-containing heterocycle, while 2,2,2-trifluoroacetic acid is a trifluoromethyl-substituted carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives using a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O).
Pictet-Spengler Reaction: This reaction involves the condensation of β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the dihydroisoquinoline ring.
Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the Bischler-Napieralski or Pictet-Spengler reactions, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of 3,4-dihydroisoquinoline derivatives often involves the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of trifluoromethanesulfonic anhydride (Tf2O) as a dehydrating agent has been shown to be particularly effective in promoting the Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles .
化学反应分析
Types of Reactions:
Oxidation: 3,4-Dihydroisoquinoline can undergo oxidation to form isoquinoline derivatives.
Reduction: Reduction of 3,4-dihydroisoquinoline can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of 3,4-dihydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Isoquinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated, nitrated, or sulfonated dihydroisoquinoline derivatives
科学研究应用
Chemistry: 3,4-Dihydroisoquinoline derivatives are valuable intermediates in organic synthesis. They are used in the preparation of various heterocyclic compounds and as building blocks for complex natural products .
Biology: In biological research, 3,4-dihydroisoquinoline derivatives have been studied for their potential as enzyme inhibitors and receptor ligands. They exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Medicine: Medicinal chemistry has explored 3,4-dihydroisoquinoline derivatives for their potential therapeutic applications. These compounds have shown promise as candidates for the treatment of neurodegenerative diseases, cardiovascular disorders, and cancer .
Industry: In the industrial sector, 3,4-dihydroisoquinoline derivatives are used in the synthesis of dyes, pigments, and polymers. Their unique chemical properties make them suitable for various applications in materials science .
作用机制
The mechanism of action of 3,4-dihydroisoquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO, these compounds can modulate neurotransmitter levels and exert neuroprotective effects .
Molecular Targets and Pathways:
相似化合物的比较
Isoquinoline: A structurally related compound that lacks the dihydro moiety.
Tetrahydroisoquinoline: A fully saturated analog of 3,4-dihydroisoquinoline.
Uniqueness: 3,4-Dihydroisoquinoline is unique due to its partially saturated ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the dihydro moiety allows for selective functionalization and modification, making it a versatile scaffold in synthetic and medicinal chemistry .
属性
CAS 编号 |
96488-19-6 |
|---|---|
分子式 |
C11H10F3NO2 |
分子量 |
245.20 g/mol |
IUPAC 名称 |
3,4-dihydroisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N.C2HF3O2/c1-2-4-9-7-10-6-5-8(9)3-1;3-2(4,5)1(6)7/h1-4,7H,5-6H2;(H,6,7) |
InChI 键 |
UPBQXDGVMRNDAP-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC2=CC=CC=C21.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


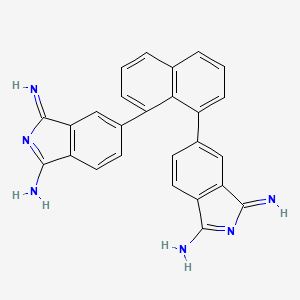
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
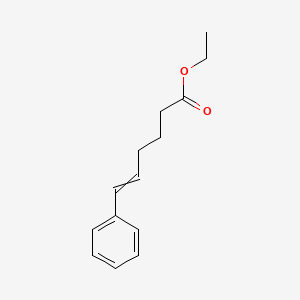
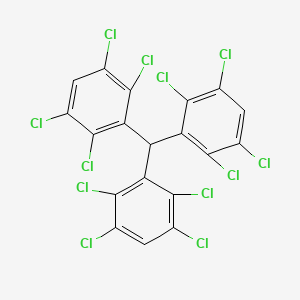
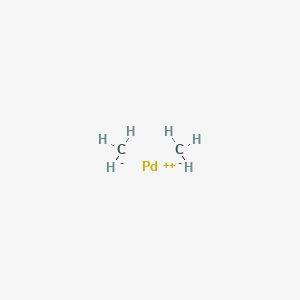
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
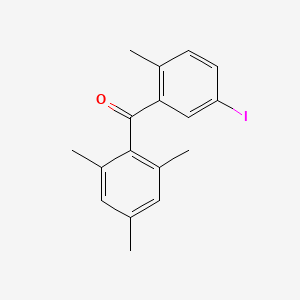
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
